(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid” is a deuterated derivative featuring a chiral (2S)-configured carbon center bonded to a fully deuterated phenyl group (C₆D₅) and a (2S)-piperidin-2-yl moiety, forming an acetic acid backbone. The trifluoroacetic acid (TFA) component likely serves as a counterion, enhancing solubility or stabilizing the compound during synthesis .
Key structural attributes:
- Deuterated aromatic ring: The pentadeuteriophenyl group replaces all hydrogen atoms on the phenyl ring with deuterium, a modification commonly employed in pharmacokinetic studies to trace metabolic pathways or improve stability .
- Piperidine ring: The (2S)-piperidin-2-yl group introduces a nitrogen-containing heterocycle, which may influence binding affinity in biological systems.
- Chirality: The dual (2S) stereocenters are critical for molecular interactions, particularly in enzyme inhibition or receptor binding .
This compound is structurally analogous to deuterated pharmaceuticals like Ramipril-d5 () and mycotoxin derivatives like Ochratoxin A-d5 (), both of which utilize deuterium for metabolic stability or analytical tracking.
Properties
Molecular Formula |
C15H18F3NO4 |
|---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO2.C2HF3O2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;3-2(4,5)1(6)7/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);(H,6,7)/t11-,12-;/m0./s1/i1D,2D,3D,6D,7D; |
InChI Key |
NCSBSZBVKASVKT-PTTZKSJMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]([C@@H]2CCCCN2)C(=O)O)[2H])[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid involves several steps:
Deuteration of Benzene: The first step involves the deuteration of benzene to obtain pentadeuteriophenyl. This can be achieved using deuterium gas in the presence of a suitable catalyst.
Formation of Piperidin-2-yl Acetic Acid: The next step involves the synthesis of piperidin-2-yl acetic acid. This can be done by reacting piperidine with bromoacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the pentadeuteriophenyl group with piperidin-2-yl acetic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-2-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acetic acid moiety, converting it to the corresponding alcohol.
Substitution: The pentadeuteriophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the pentadeuteriophenyl group.
Scientific Research Applications
Chemistry
The compound can be used as a labeled standard in mass spectrometry due to its deuterium content, aiding in the identification and quantification of similar compounds.
Biology
In biological research, the compound can be used to study metabolic pathways involving piperidine derivatives, as the deuterium labeling allows for precise tracking.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, particularly those requiring isotopic labeling for enhanced performance.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The piperidin-2-yl group can interact with neurotransmitter receptors, potentially modulating their activity. The deuterium labeling can influence the compound’s metabolic stability, leading to prolonged activity in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Deuterated Derivatives
- Ramipril-d5 (): Shares the pentadeuteriophenyl group but incorporates a proline-like structure instead of piperidine. Deuterium here reduces metabolic degradation, extending half-life .
- Ochratoxin A-d5 (): A mycotoxin reference standard with deuterated phenyl and chlorinated isocoumarin moieties. Unlike the target compound, it lacks a nitrogenous heterocycle, reflecting its role in toxicology studies .
Piperidine/Piperazine Derivatives
- (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid (): Replaces piperidine with a dioxopiperazine ring, which adopts semi-chair conformations (torsion angles: 5.3–45.4°) in its crystal structure. The hydroxylphenyl group facilitates hydrogen bonding (O–H⋯O), forming dimeric networks .
- BOC-protected piperidine-acetic acid (): Lacks deuterium but shares the piperidine-acetic acid backbone. The tert-butoxycarbonyl (BOC) group enhances stability during peptide synthesis .
Functional Group Variations
- Deacetylalacepril (): Features a pyrrolidine ring and sulfanyl group, diverging from the target’s piperidine. Its phenylpropanoic acid moiety may enhance ACE binding compared to acetic acid derivatives .
- 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid (): Contains a pyrimidine-dione ring and difluoroacetic acid, highlighting how fluorination impacts acidity and bioavailability compared to TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
